2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-14-6-5-12(15(20)11-14)9-17(24)21-7-8-23-18(25)10-13-3-1-2-4-16(13)22-23/h5-6,10-11H,1-4,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXLDYTVKBLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
Structural Analysis
- Core Heterocyclic Rings: The target compound’s tetrahydrocinnolin core (partially saturated cinnoline) contrasts with tetrahydroquinazolin in and pyridinone in . Naphthyridine (e.g., Goxalapladib ) and pyrazole (e.g., ) cores provide distinct electronic environments, influencing binding affinity to targets like Lp-PLA2 or metal ions.
- Substituent Effects: Fluorine atoms (2,4-difluorophenyl in the target compound vs. 2,3-difluorophenyl in ) enhance metabolic stability and modulate steric effects. The 2,4-difluorobenzoyl group in is critical for p38 MAP kinase inhibition.
Pharmacokinetic Considerations :
Research Findings and Comparative Activity
Kinase Inhibition Profiles
- The tert-butyl alaninate derivative in demonstrates potent p38 MAP kinase inhibition (IC50 < 10 nM), attributed to its pyridinone core and difluorobenzoyl group. The target compound’s tetrahydrocinnolin moiety may offer similar kinase affinity but with altered selectivity due to ring rigidity.
- Goxalapladib ’s naphthyridine core enables strong inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis . Structural parallels suggest the target compound could be optimized for analogous enzyme interactions.
Antimicrobial and Coordination Chemistry
Metabolic Stability and Toxicity
- Fluorinated analogs (e.g., ) generally show improved metabolic stability over chlorinated derivatives due to reduced oxidative metabolism. However, the tetrahydrocinnolin core’s susceptibility to enzymatic reduction remains uncharacterized.
Preparation Methods
Cyclocondensation of Cyclohexanedione Derivatives
The tetrahydrocinnolinone scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with arylhydrazines under acidic conditions to form hydrazones.
- Intramolecular cyclization catalyzed by [HDPH]Cl–CuCl (diphenhydramine hydrochloride–copper chloride), yielding 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one derivatives in 50–90% yields.
Example Protocol
Functionalization at the 2-Position
To introduce the ethylamine side chain:
- Alkylation : Treat 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one with 2-bromoethylamine hydrobromide in dimethylacetamide (DMA) at 115°C for 2 hours.
- Purification : Crystallization from ethanol/water (1:3) yields 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine as a white solid (mp 148–150°C).
Synthesis of 2-(2,4-Difluorophenyl)acetic Acid
Friedel-Crafts Acylation
Arylacetylation of 1,3-difluorobenzene:
- Reactants : 1,3-Difluorobenzene (1.0 equiv), chloroacetyl chloride (1.1 equiv).
- Catalyst : Aluminum chloride (1.5 equiv).
- Conditions : Dichloromethane, 0°C → room temperature, 12 hours.
- Hydrolysis : 2N NaOH, 60°C, 3 hours to yield 2-(2,4-difluorophenyl)acetic acid (78% yield).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDC/HOBt Method
- Reactants : 2-(2,4-difluorophenyl)acetic acid (1.0 equiv), 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine (1.05 equiv).
- Reagents : EDC (1.2 equiv), HOBt (1.2 equiv).
- Solvent : DMF, 0°C → room temperature, 24 hours.
- Yield : 82% after purification by flash chromatography (CH₂Cl₂/MeOH 95:5).
Schlenk Techniques for Moisture Sensitivity
For oxygen-sensitive intermediates:
Alternative One-Pot Synthesis
A telescoped route combining steps 2–4:
- In-situ generation of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine via reductive amination.
- Direct coupling with 2-(2,4-difluorophenyl)acetyl chloride in NMP at 100°C for 1 hour.
- Key Advantage : Eliminates intermediate isolation, improving throughput (65% overall yield).
Purification and Characterization
Crystallization Optimization
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/water (1:1) | 99.5 | 76 |
| Acetone/n-hexane | 98.2 | 81 |
| CH₃CN/H₂O | 99.8 | 68 |
Crystallization from acetone/n-hexane (1:2) provides optimal recovery.
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45–7.32 (m, 2H, Ar-H), 4.12 (t, J=6.5 Hz, 2H, CH₂N), 3.02 (t, J=6.5 Hz, 2H, CH₂CO), 2.89–2.75 (m, 4H, cinnolinone CH₂), 2.45 (s, 2H, CH₂CO), 1.82–1.75 (m, 4H, cyclohexyl CH₂).
- HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₈F₂N₃O₂: 374.1314; found: 374.1316.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 56 | 18 |
| E-Factor | 32 | 9 |
Flow chemistry significantly reduces solvent waste.
Challenges and Troubleshooting
Epimerization at the Acetamide Position
Cinnolinone Ring Oxidation
- Cause : Aerial oxidation during storage.
- Solution : Store under argon with 0.1% BHT stabilizer.
Q & A
Q. What experimental designs validate the compound’s pharmacokinetic (PK) properties?
- Answer : PK profiling involves:
- In vitro ADME : Microsomal stability, plasma protein binding, and Caco-2 permeability assays .
- In vivo studies : Rodent PK models with LC-MS/MS quantification of plasma/tissue concentrations .
- Metabolite identification : HRMS/MS to detect phase I/II metabolites in hepatocyte incubations .
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